![molecular formula C11H15ClN2O B2541777 N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 2126161-93-9](/img/structure/B2541777.png)
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride typically involves the following steps:
Formation of the Aminomethyl Intermediate: The starting material, 4-(aminomethyl)benzoic acid, is reacted with a suitable reagent to introduce the aminomethyl group. This step often involves the use of formaldehyde and a reducing agent such as sodium borohydride.
Cyclopropanecarboxamide Formation: The intermediate is then subjected to cyclopropanation using a cyclopropanecarboxylic acid derivative. This reaction is typically carried out under acidic conditions to facilitate the formation of the cyclopropane ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its role in modulating biological pathways and its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes. It is used in the formulation of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
- N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
- 4-(aminomethyl)benzoic acid derivatives
Uniqueness
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the aminomethyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHNDXMEDECBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-METHOXYPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2541695.png)
![ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)
![N-{[1,1'-biphenyl]-2-yl}-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)


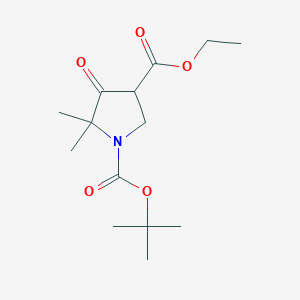
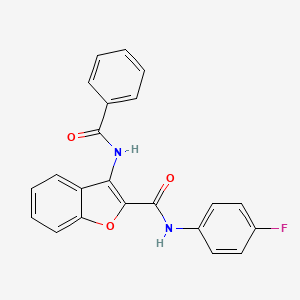
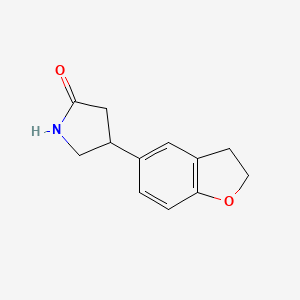
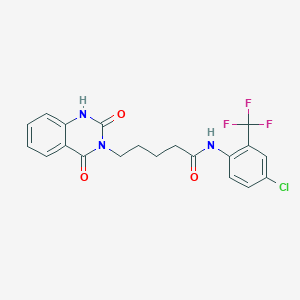
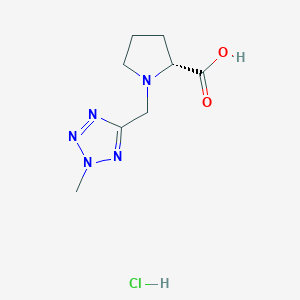
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![1-(2-Chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea](/img/structure/B2541713.png)
